(Ethylenedithio)diacetic acid

Descripción general

Descripción

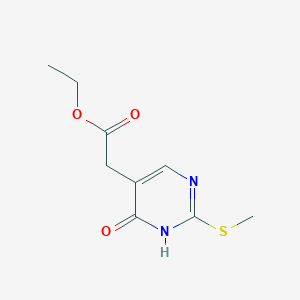

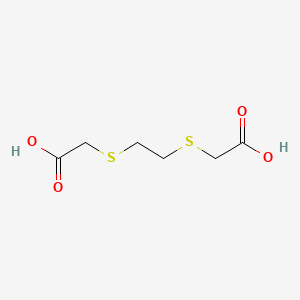

“(Ethylenedithio)diacetic acid” is a linear aliphatic thiopolycarboxylic acid . It has been used in the spectrophotometric titration of mercury (II) .

Molecular Structure Analysis

The empirical formula of “this compound” is C6H10O4S2 . Its molecular weight is 210.27 .Chemical Reactions Analysis

The protonation constant of ethylenedithiodiacetic acid has been evaluated from potentiometric measurements in NaCl (aq) and (CH3)4NCl (aq) at 25°C . The dependence of the protonation constant on ionic strength has been modeled by the SIT and Pitzer approaches .Physical And Chemical Properties Analysis

“this compound” has a melting point of 107-110 °C . Its density is 1.5±0.1 g/cm3, and it has a boiling point of 448.7±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.3 mmHg at 25°C .Aplicaciones Científicas De Investigación

Biodegradable Chelating Agents : Aminopolycarboxylates, including ethylenediaminetetraacetic acid (EDTA), are widely used in industrial, agricultural, and domestic applications as chelating agents. However, their non-biodegradability leads to environmental issues. Research by Pinto, Neto, and Soares (2014) focuses on replacing these compounds with biodegradable alternatives like Nitrilotriacetic acid (NTA) and Ethylenediaminedisuccinic acid (EDDS), among others, for applications like soil remediation, electroplating, and waste treatment (Pinto, Neto, & Soares, 2014).

Synthesis of Diamine Complexes : Dolotova and Kaliya (2011) developed a method for synthesizing Ethylenediamine-N,N′-diacetic acid complexes of cobalt phthalocyanine conjugated with platinum, which are characterized for potential use in various applications (Dolotova & Kaliya, 2011).

Aminopolycarboxylates in the Aquatic Environment : Schmidt et al. (2004) reviewed the presence of aminopolycarboxylates like EDTA in aquatic environments in Germany, focusing on their impact on water quality and ecosystems (Schmidt, Fleig, Sacher, & Brauch, 2004).

Metal Complex Formation with Lead : Napoli's study in 1981 explored the complex formation between lead(II) and ethylenedithio diacetic acid, providing insights into the chemical behavior of these compounds in different environments (Napoli, 1981).

Use in Carbon Nanodots Synthesis : Do et al. (2016) synthesized nitrogen and sulfur-doped carbon nanodots from Ethylenediamine-N,N′-diacetic acid, demonstrating their use in light-emitting diodes (LEDs) and potential applications in electronics (Do, Kwon, Kim, Kang, Lee, Lee, & Rhee, 2016).

Safety and Hazards

“(Ethylenedithio)diacetic acid” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Análisis Bioquímico

Biochemical Properties

(Ethylenedithio)diacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the spectrophotometric titration of mercury (II), indicating its potential for binding with metal ions . The protonation constant of this compound has been evaluated from potentiometric measurements, which helps in understanding its behavior in different ionic strengths . This compound’s interaction with biomolecules can influence various biochemical pathways, making it a valuable tool in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind with metal ions can affect cellular processes that depend on metal cofactors . Additionally, its interaction with proteins and enzymes can lead to changes in cellular metabolism and gene expression, further impacting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to bind with metal ions and proteins can lead to enzyme inhibition or activation, affecting various biochemical pathways . These interactions can result in changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the protonation constant of this compound depends on ionic strength, which can affect its stability and reactivity over time . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Studies on animal models are necessary to determine the threshold effects and safe dosage ranges for this compound . These studies help in understanding the compound’s potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to bind with metal ions and proteins can influence metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for elucidating its role in biochemical processes and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.

Propiedades

IUPAC Name |

2-[2-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c7-5(8)3-11-1-2-12-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQMORVULNZXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309760 | |

| Record name | (Ethylenedithio)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7244-02-2 | |

| Record name | 7244-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Ethylenedithio)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Ethylenedithio)diacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (Ethylenedithio)diacetic acid contribute to the synthesis of novel materials?

A1: this compound serves as a molecular precursor for synthesizing nitrogen and sulfur-doped carbon nanodots (CNDs) []. This "single" molecular precursor approach, containing both carbon and the sulfur dopant atoms within the same molecule, allows for a controlled doping process at the molecular level []. This method offers insights into the effects of doping on the CNDs' electronic structure and their potential applications in optoelectronic devices.

Q2: What is the impact of using this compound on the optical properties of the synthesized materials?

A2: Utilizing this compound as a precursor in CND synthesis leads to the emergence of new light absorption and photoluminescence bands around 500 nm []. These optical properties are attributed to the nitrogen and sulfur doping, resulting in broadband electroluminescence covering the visible light range (500-700 nm) []. This characteristic makes these doped CNDs suitable for applications like white light-emitting diodes (LEDs) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)

![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)

![2-[(4-Fluorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1362461.png)